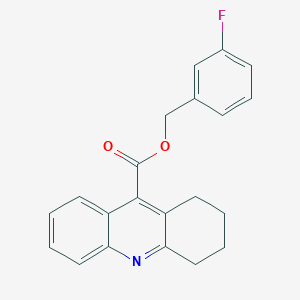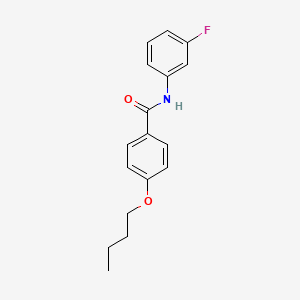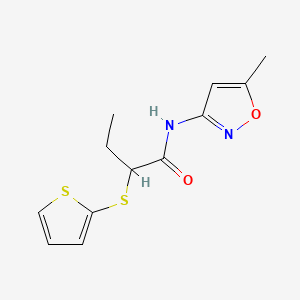
3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate (FBTA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FBTA is a derivative of acridine, a heterocyclic compound that has been used in the development of various drugs. FBTA has been synthesized using different methods, and its mechanism of action has been studied to understand its potential as a therapeutic agent.
Wirkmechanismus
3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate's mechanism of action is not fully understood, but it is thought to involve the inhibition of enzymes involved in the formation of amyloid beta peptides and the induction of apoptosis in cancer cells. 3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has also been shown to interact with various receptors in the brain, including dopamine and serotonin receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of amyloid beta peptide aggregation, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter receptors in the brain. 3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in the treatment of various diseases. However, 3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate's mechanism of action is not fully understood, and further research is needed to fully elucidate its pharmacological properties.
Zukünftige Richtungen
There are several potential future directions for research on 3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate, including the development of more potent derivatives, the investigation of its potential applications in the treatment of other diseases, and the elucidation of its mechanism of action. Additionally, the development of new synthetic methods for 3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate may lead to more efficient production and broader applications in scientific research.
Synthesemethoden
3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can be synthesized using different methods, including the Pictet-Spengler reaction and the one-pot synthesis method. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form an iminium ion, which then undergoes cyclization to form the acridine ring system. The one-pot synthesis method involves the reaction of an aldehyde or ketone with an amine in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has been studied for its potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. 3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease. 3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has also been shown to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(3-fluorophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO2/c22-15-7-5-6-14(12-15)13-25-21(24)20-16-8-1-3-10-18(16)23-19-11-4-2-9-17(19)20/h1,3,5-8,10,12H,2,4,9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEWCGAZPDRVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenylpyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5172969.png)
![N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5172980.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5172989.png)
![2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5172992.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5173004.png)
![1-(3-fluoro-4-{4-[2-(4-methyl-1-piperazinyl)-5-nitrobenzoyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B5173011.png)
![6-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-6-oxohexanoic acid](/img/structure/B5173019.png)


![3-(2-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173031.png)
![2-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5173044.png)

![2-{2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5173056.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5173059.png)